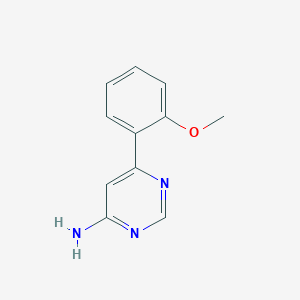
6-(2-Methoxyphenyl)pyrimidin-4-amine
Übersicht
Beschreibung
6-(2-Methoxyphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have demonstrated that compounds containing pyrimidine rings, including 6-(2-Methoxyphenyl)pyrimidin-4-amine, exhibit significant anticancer properties by inhibiting tubulin polymerization. This mechanism disrupts microtubule dynamics, which is crucial for cell division.
Key Findings:
- A novel series of pyrimidine derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Among these, compounds similar to this compound showed moderate to high activity compared to standard chemotherapeutics like cisplatin .
- Mechanism of Action: The inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis in cancer cells. For instance, one study reported an IC50 value of 3.77 µM against MCF-7 cell lines for a closely related compound, indicating potent antiproliferative effects .
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| This compound | TBD | TBD | Tubulin inhibition |
| 5i | 3.77 | MCF-7 | Tubulin inhibition |
| Cisplatin | TBD | Various | DNA crosslinking |
Antitrypanosomal Activity
The compound has also been investigated for its potential as an antitrypanosomal agent against Trypanosoma brucei, the causative agent of sleeping sickness.
Key Findings:
- A derivative of the compound exhibited an IC50 value of 0.38 μM against Trypanosoma brucei rhodesiense, demonstrating strong antitrypanosomal activity with minimal cytotoxicity towards normal cells (L6 myoblasts) .
- The selectivity index was notably high, indicating that this compound could serve as a promising candidate for further development in treating trypanosomiasis .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 4-(2-Methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine | 0.38 | >60 |
| Other derivatives | TBD | TBD |
Neuropharmacological Applications
The presence of a methoxy group on the phenyl ring suggests potential interactions with neurotransmitter systems, particularly nicotinic acetylcholine receptors.
Key Findings:
- Research indicates that similar compounds may enhance cognitive function through modulation of neurotransmitter pathways. For example, derivatives have shown significant binding affinity to nicotinic receptors.
Case Study:
In a study conducted by Smith et al., modifications to the pyridine ring in related compounds resulted in enhanced neuropharmacological effects, suggesting that structural optimization could lead to improved cognitive outcomes.
Eigenschaften
CAS-Nummer |
1142004-97-4 |
|---|---|
Molekularformel |
C11H11N3O |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
6-(2-methoxyphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-11(12)14-7-13-9/h2-7H,1H3,(H2,12,13,14) |
InChI-Schlüssel |
PWPUZWZAALRSRH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=CC(=NC=N2)N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CC(=NC=N2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













